molecular formula C4H9NO3S B1430255 1-(Methylsulfonyl)acetone oxime CAS No. 1212430-16-4

1-(Methylsulfonyl)acetone oxime

Cat. No.: B1430255
CAS No.: 1212430-16-4
M. Wt: 151.19 g/mol
InChI Key: JETAEKNSVXRJPT-PLNGDYQASA-N
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Description

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .


Synthesis Analysis

Simple acyclic oximes, such as aldoximes and ketoximes, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .


Molecular Structure Analysis

The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity .


Chemical Reactions Analysis

Developments in oxime reactivity since 2016 have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .


Physical and Chemical Properties Analysis

Oximes share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond . Despite their structural similarities, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .

Future Directions

Future directions in oxime research could involve further exploration of their reactivity modes and applications in diverse methodologies . This could include the development of new synthetic methods based on oxime starting materials, as well as addressing the challenges of using oximes for diverse applications .

Biochemical Analysis

Biochemical Properties

1-(Methylsulfonyl)acetone oxime plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission. By reactivating acetylcholinesterase, this compound can counteract the effects of organophosphate poisoning . Additionally, it has been observed to interact with various kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinase, among others . These interactions often involve inhibition or modulation of the enzyme’s activity, leading to various downstream effects.

Cellular Effects

This compound influences cell function in multiple ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce necrosis and apoptosis in certain cell types, such as skeletal muscle, kidney, liver, and neural cells . The compound’s ability to generate reactive oxygen species and activate antioxidant scavenging mechanisms further highlights its impact on cellular processes . Moreover, this compound has been reported to inhibit various kinases, affecting cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound’s oxime group contains two hydrogen bond acceptors (nitrogen and oxygen atoms) and one hydrogen bond donor (hydroxyl group), which facilitate its binding to receptor sites . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby prolonging its action . Additionally, the compound’s interactions with kinases can result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that oxime derivatives, including this compound, can undergo degradation under certain conditions, affecting their long-term efficacy . In vitro and in vivo studies have also reported changes in cellular function over time, with some effects becoming more pronounced with prolonged exposure . These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reactivation of acetylcholinesterase and modulation of kinase activity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of oxime derivatives have been associated with increased necrosis and apoptosis in various cell types . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicity in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of metabolites that may have distinct biological activities . For example, the interaction of this compound with acetylcholinesterase and kinases can influence metabolic flux and metabolite levels . Additionally, the compound’s ability to generate reactive oxygen species can impact oxidative stress and related metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high polarity and hydrogen bonding capacity facilitate its transport across cell membranes . Once inside the cell, this compound can interact with various binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and distribution within different tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interactions with acetylcholinesterase and kinases may localize it to synaptic vesicles or signaling complexes, respectively . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

(NZ)-N-(1-methylsulfonylpropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-4(5-6)3-9(2,7)8/h6H,3H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETAEKNSVXRJPT-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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